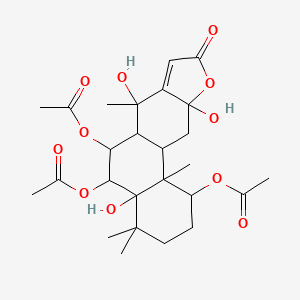
Neocaesalpin L
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5,6-Diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho2,1-fbenzofuran-1-yl) acetate is a complex organic molecule with significant potential in various scientific fields. It is a diterpenoid, a class of chemical compounds composed of four isoprene units, and is known for its intricate structure and diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho2,1-fbenzofuran-1-yl) acetate involves multiple steps, including the formation of the core naphthofuran structure followed by functional group modifications. The key steps typically involve:
- Formation of the naphthofuran core : This can be achieved through cyclization reactions involving appropriate precursors.
- Functional group modifications : Introduction of acetoxy and hydroxy groups through esterification and hydroxylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: (5,6-Diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho2,1-fbenzofuran-1-yl) acetate undergoes various chemical reactions, including:
- Oxidation : The hydroxy groups can be oxidized to form ketones or aldehydes.
- Reduction : The carbonyl group can be reduced to form alcohols.
- Substitution : The acetoxy groups can be substituted with other functional groups under appropriate conditions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
- Substitution : Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(5,6-Diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho2,1-fbenzofuran-1-yl) acetate has diverse applications in scientific research:
- Chemistry : It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : The compound exhibits biological activities such as anti-inflammatory and antioxidant properties, making it a subject of interest in biological studies.
- Medicine : Its potential therapeutic effects are being explored for the treatment of various diseases, including cancer and neurodegenerative disorders.
- Industry : It is used in the development of new materials and as an additive in various industrial processes .
Wirkmechanismus
The mechanism of action of (5,6-Diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho2,1-fbenzofuran-1-yl) acetate involves its interaction with specific molecular targets and pathways:
- Molecular Targets : The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
- Pathways Involved : It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to its anti-inflammatory and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Neocaesalpin L : Another diterpenoid with a similar structure and biological activities .
- 4,4’-Difluorobenzophenone : Although structurally different, it shares some functional group similarities and is used in similar applications .
Uniqueness: (5,6-Diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho 2,1-fbenzofuran-1-yl) acetate is unique due to its specific combination of functional groups and its ability to modulate multiple biological pathways, making it a versatile compound in scientific research .
Eigenschaften
IUPAC Name |
(5,6-diacetyloxy-4a,7,10a-trihydroxy-4,4,7,11b-tetramethyl-9-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O11/c1-12(27)34-17-8-9-22(4,5)26(33)21(36-14(3)29)20(35-13(2)28)19-15(23(17,26)6)11-25(32)16(24(19,7)31)10-18(30)37-25/h10,15,17,19-21,31-33H,8-9,11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWMFXBPLWSUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)O)C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














